molecular formula C15H11N3O3 B12920417 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid CAS No. 106832-95-5

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid

Cat. No.: B12920417
CAS No.: 106832-95-5
M. Wt: 281.27 g/mol
InChI Key: QYTNHTFVZMNHNI-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 60510-51-2) is a heterocyclic compound featuring a benzoic acid scaffold linked via an amino group to a 3-phenyl-1,2,4-oxadiazole ring at the 5-position. Its molecular formula is C₁₅H₁₀N₂O₃, with a molar mass of 266.25 g/mol . This compound is of significant interest in medicinal chemistry due to the oxadiazole moiety’s electron-deficient nature, which enhances binding interactions in biological systems. It serves as a key intermediate in synthesizing pharmacologically active molecules, including orexin receptor antagonists and opioid antagonists .

Properties

CAS No.

106832-95-5

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid

InChI

InChI=1S/C15H11N3O3/c19-14(20)11-8-4-5-9-12(11)16-15-17-13(18-21-15)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,16,17,18)

InChI Key

QYTNHTFVZMNHNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce modified aniline compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential as a lead compound for developing new anticancer drugs. For instance, studies have shown that the oxadiazole moiety contributes to the cytotoxicity against various cancer types by inducing apoptosis through the activation of specific pathways .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic role in treating inflammatory diseases . This property is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Materials Science

2.1 Photophysical Properties
The photophysical characteristics of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation suggests its use as a luminescent material in electronic devices .

2.2 Sensing Applications
Due to its fluorescent properties, this compound has been explored as a sensor for detecting metal ions and other environmental pollutants. The binding of metal ions can lead to changes in fluorescence intensity, enabling sensitive detection methods .

Analytical Chemistry

3.1 Chromatographic Techniques
The unique chemical structure of this compound allows it to be used as a reagent in chromatographic methods for separating and identifying various compounds. Its effectiveness as a derivatizing agent in high-performance liquid chromatography (HPLC) is notable, enhancing the detection limits for certain analytes .

3.2 Spectroscopic Applications
In spectroscopic analyses, this compound serves as a standard reference material due to its well-characterized spectral properties. It is utilized in UV-vis spectroscopy and fluorescence spectroscopy to calibrate instruments and validate methods .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Materials ScienceOLEDsExhibits favorable photophysical properties
Sensing ApplicationsDetects metal ions via fluorescence changes
Analytical ChemistryChromatographic TechniquesActs as a derivatizing agent in HPLC
Spectroscopic ApplicationsUsed as a standard reference material

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of various oxadiazole derivatives on breast cancer cells. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Environmental Sensing
Research conducted by environmental chemists demonstrated the efficacy of this compound as a fluorescent probe for detecting lead ions in water samples. The study highlighted its sensitivity and rapid response time, making it an effective tool for environmental monitoring .

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Phenyl Ring

Example Compound : 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid (CAS 1094255-70-5)

  • Structural Difference : A chlorine atom replaces hydrogen at the meta position of the oxadiazole-attached phenyl ring.
  • Solubility: Chlorine may reduce aqueous solubility compared to the parent compound due to increased hydrophobicity.
  • Synthesis : Similar coupling methods involving substituted phenyl precursors and benzoic acid derivatives .

Positional Isomerism on the Benzoic Acid Scaffold

Example Compound : 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS 72094-43-0)

  • Structural Difference : The oxadiazole is attached at the 4-position of benzoic acid instead of the 2-position.
  • Impact :
    • Steric Effects : The para substitution may alter molecular conformation, affecting binding to enzymes or receptors.
    • Acidity : The proximity of the carboxylic acid group to the oxadiazole in the ortho position (original compound) could influence hydrogen-bonding capacity compared to the para isomer .

Linker Modifications Between Oxadiazole and Carboxylic Acid

Example Compound: 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS 875164-21-9)

  • Structural Difference: A butanoic acid chain replaces the benzoic acid scaffold.

Physicochemical Data

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) Solubility Purity (HPLC)
2-(3-Phenyl-oxadiazolyl)benzoic acid (60510-51-2) 266.25 Not reported Not reported 95–97%
4-(3-Phenyl-oxadiazolyl)butanoic acid (875164-21-9) 232.23 Not reported DMSO, Chloroform >95%
11t (N-isopropyl-oxadiazolyl-benzoic acid) 509.52 211.3–213.8 Not reported 100%

Biological Activity

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molecular weight of 310.31 g/mol. The compound features a phenyl group attached to an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₃
Molecular Weight310.31 g/mol
LogP4.8392
Polar Surface Area62.895 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a series of 3-phenyl-1,2,4-oxadiazole derivatives demonstrated significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL for these compounds, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. A theoretical study using Density Functional Theory (DFT) assessed the antioxidant mechanisms of oxadiazole derivatives. The findings suggested that electron-donating groups significantly enhance the antioxidant activities through mechanisms such as hydrogen atom transfer and single electron transfer . This indicates that derivatives like this compound may exhibit similar protective effects against oxidative damage.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various studies. For example, compounds containing the oxadiazole moiety have shown promising results in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. One study reported that certain derivatives exhibited IC50 values as low as 5.27 μM against cancer cell lines . This suggests that this compound could be further investigated as a lead compound in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various oxadiazole derivatives found that compound 16d , closely related to our compound of interest, displayed significant activity against SARS-CoV-2 M pro with an IC50 value of 5.27 μM. This highlights the potential for structural modifications in enhancing the biological activity of related compounds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives revealed that modifications at specific positions on the phenyl ring could lead to enhanced biological activity. For instance, substituents that increase electron density on the ring were found to improve both antimicrobial and anticancer activities . Such insights are valuable for optimizing the structure of this compound for targeted therapeutic applications.

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